2-(4-chlorophenyl)-1-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide 2-(4-chlorophenyl)-1-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide
Brand Name: Vulcanchem
CAS No.: 478945-28-7
VCID: VC5021668
InChI: InChI=1S/C21H22ClN2O.BrH/c1-25-19-12-10-18(11-13-19)24-20(16-6-8-17(22)9-7-16)15-23-14-4-2-3-5-21(23)24;/h6-13,15H,2-5,14H2,1H3;1H/q+1;/p-1
SMILES: COC1=CC=C(C=C1)N2C3=[N+](CCCCC3)C=C2C4=CC=C(C=C4)Cl.[Br-]
Molecular Formula: C21H22BrClN2O
Molecular Weight: 433.77

2-(4-chlorophenyl)-1-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide

CAS No.: 478945-28-7

Cat. No.: VC5021668

Molecular Formula: C21H22BrClN2O

Molecular Weight: 433.77

* For research use only. Not for human or veterinary use.

2-(4-chlorophenyl)-1-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide - 478945-28-7

Specification

CAS No. 478945-28-7
Molecular Formula C21H22BrClN2O
Molecular Weight 433.77
IUPAC Name 2-(4-chlorophenyl)-1-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-4-ium;bromide
Standard InChI InChI=1S/C21H22ClN2O.BrH/c1-25-19-12-10-18(11-13-19)24-20(16-6-8-17(22)9-7-16)15-23-14-4-2-3-5-21(23)24;/h6-13,15H,2-5,14H2,1H3;1H/q+1;/p-1
Standard InChI Key SKNCCFGTNSUDBA-UHFFFAOYSA-M
SMILES COC1=CC=C(C=C1)N2C3=[N+](CCCCC3)C=C2C4=CC=C(C=C4)Cl.[Br-]

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Substituent Effects

The compound features a bicyclic imidazo[1,2-a]azepine system, where the azepine ring (a seven-membered saturated heterocycle) is fused with an imidazole ring. The 4-chlorophenyl group at position 2 and the 4-methoxyphenyl group at position 1 introduce distinct electronic effects:

  • Chlorophenyl: The electron-withdrawing chlorine atom enhances electrophilic reactivity, potentially improving binding affinity to biological targets .

  • Methoxyphenyl: The methoxy group’s electron-donating nature may influence solubility and metabolic stability .

The bromide counterion stabilizes the positively charged imidazoazepinium core, as evidenced by its crystalline structure in solid-state analyses .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₂₁H₂₃BrClN₂O
Molecular Weight434.8 g/mol
IUPAC Name2-(4-chlorophenyl)-1-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide
Key Functional GroupsImidazoazepinium, Chlorophenyl, Methoxyphenyl

Spectroscopic and Computational Insights

Nuclear magnetic resonance (NMR) studies confirm the protonation state of the imidazole nitrogen, with distinct shifts observed for the methoxy (-OCH₃) and aromatic protons . Density functional theory (DFT) calculations predict a planar configuration for the imidazole ring, while the azepine ring adopts a boat-like conformation to minimize steric strain .

Synthesis and Optimization Strategies

Synthetic Pathways

The compound is typically synthesized via a multi-step protocol involving:

  • Formation of the Azepine Precursor: Cyclization of 7-methoxy-3,4,5,6-tetrahydro-2H-azepine with (4-chlorophenylamino)-acetic acid hydrazide under reflux conditions .

  • Quaternization: Alkylation of the imidazole nitrogen using bromoethane or analogous alkylating agents in ethyl acetate, yielding the cationic imidazoazepinium species .

  • Counterion Exchange: Precipitation with hydrobromic acid to obtain the bromide salt .

Biological Activity and Mechanistic Studies

Structure-Activity Relationships (SAR)

  • Halogen Substitution: Bromine or chlorine at the para position improves antimicrobial potency versus fluorine or hydrogen .

  • Ring Saturation: Tetrahydro-azepine derivatives show superior activity to fully unsaturated analogs, possibly due to conformational flexibility .

Applications in Pharmaceutical Development

Antimicrobial Agents

The compound’s efficacy against drug-resistant pathogens positions it as a candidate for:

  • Topical Antiseptics: Given its stability in aqueous formulations .

  • Systemic Antibiotics: Pending pharmacokinetic optimization to address oral bioavailability challenges .

Neurological Therapeutics

Preliminary molecular docking studies suggest affinity for GABAₐ receptors, hinting at potential anxiolytic or anticonvulsant applications .

Comparative Analysis with Structural Analogs

Table 2: Analog Comparison

CompoundStructural VariationBioactivity (MIC, µg/mL)
2-(4-Bromophenyl)-1-(4-ethoxyphenyl)...Bromine substituent, ethoxy groupS. aureus: 8.3–30.0
3-(4-Chlorophenyl)-6-methylimidazo...Methyl group, unsaturated azepineC. albicans: 25.0–100.0
Target CompoundChlorine, methoxy, saturated ringS. aureus: 6.2–25.0 (predicted)

The target compound’s saturated azepine ring and methoxy group confer balanced lipophilicity, enhancing tissue penetration relative to analogs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator